molecular formula C15H13NO3 B14279760 9H-Carbazole-3-carboxaldehyde, 2,7-dimethoxy- CAS No. 132160-50-0

9H-Carbazole-3-carboxaldehyde, 2,7-dimethoxy-

Cat. No.: B14279760
CAS No.: 132160-50-0
M. Wt: 255.27 g/mol
InChI Key: KSAHTWWUVLYPSK-UHFFFAOYSA-N
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Description

9H-Carbazole-3-carboxaldehyde, 2,7-dimethoxy- is an organic compound belonging to the class of carbazoles. Carbazoles are known for their three-ring system containing a pyrrole ring fused on either side to a benzene ring. This compound is particularly interesting due to its functional groups, which include a carboxaldehyde group and two methoxy groups at the 2 and 7 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Carbazole-3-carboxaldehyde, 2,7-dimethoxy- typically involves the formylation of carbazole derivatives. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 3-position of the carbazole ring. The methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

9H-Carbazole-3-carboxaldehyde, 2,7-dimethoxy- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 9H-Carbazole-3-carboxylic acid, 2,7-dimethoxy-.

    Reduction: 9H-Carbazole-3-methanol, 2,7-dimethoxy-.

    Substitution: Various substituted carbazole derivatives depending on the nucleophile used.

Scientific Research Applications

9H-Carbazole-3-carboxaldehyde, 2,7-dimethoxy- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9H-Carbazole-3-carboxaldehyde, 2,7-dimethoxy- involves its interaction with molecular targets such as DNA and proteins. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The methoxy groups can influence the compound’s electronic properties and its ability to interact with various molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    9-Ethyl-9H-carbazole-3-carboxaldehyde: Similar structure but with an ethyl group instead of methoxy groups.

    9-Methyl-9H-carbazole-2-carbaldehyde: Similar structure but with a methyl group and the formyl group at the 2-position.

    9-Phenyl-9H-carbazole-3-carboxaldehyde: Similar structure but with a phenyl group instead of methoxy groups.

Uniqueness

9H-Carbazole-3-carboxaldehyde, 2,7-dimethoxy- is unique due to the presence of two methoxy groups, which can significantly alter its chemical reactivity and physical properties compared to other carbazole derivatives. These methoxy groups can enhance solubility, influence electronic properties, and provide additional sites for chemical modification.

Properties

IUPAC Name

2,7-dimethoxy-9H-carbazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-18-10-3-4-11-12-5-9(8-17)15(19-2)7-14(12)16-13(11)6-10/h3-8,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSAHTWWUVLYPSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(N2)C=C(C(=C3)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10415727
Record name 9H-Carbazole-3-carboxaldehyde, 2,7-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132160-50-0
Record name 9H-Carbazole-3-carboxaldehyde, 2,7-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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